AG 556
Overview
Description
AG 556 is a synthetic compound belonging to the tyrphostin family, which are known as tyrosine kinase inhibitors. These compounds are designed to inhibit the activity of tyrosine kinases, which are enzymes involved in the regulation of various cellular processes, including cell division and growth. This compound has been studied for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit the epidermal growth factor receptor (EGFR) kinase activity .
Preparation Methods
The synthesis of AG 556 involves several steps. One common synthetic route includes the reaction of 3,4-dihydroxybenzaldehyde with cyanoacetic acid in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-phenylbutylamine to yield this compound . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating.
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate industrial equipment to ensure high yield and purity of the final product.
Chemical Reactions Analysis
AG 556 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones under specific conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
AG 556 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cancer Research: This compound has shown potential as an anticancer agent by inhibiting the EGFR kinase activity, which is often overexpressed in various cancers.
Tuberculosis Research: It has been investigated for its ability to inhibit the Mycobacterium tuberculosis Pup proteasome system, making it a potential candidate for tuberculosis treatment.
Cell Signaling Studies: This compound is used to study the role of tyrosine kinases in cell signaling pathways, providing insights into the molecular mechanisms of various diseases.
Mechanism of Action
The mechanism of action of AG 556 involves the inhibition of tyrosine kinase activity. It binds to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation of tyrosine residues on the receptor. This inhibition disrupts the downstream signaling pathways that promote cell proliferation and survival . Additionally, this compound has been shown to suppress the activity of cyclin B1 and the cyclin B1/p34cdc2 complex, further inhibiting cell cycle progression .
Comparison with Similar Compounds
AG 556 is part of a larger family of tyrphostins, which includes compounds such as Tyrphostin A47, Tyrphostin AG538, and Tyrphostin AG556. These compounds share a similar mechanism of action but differ in their chemical structures and specific targets. For example:
Tyrphostin A47: Known for its weak protein binding and selective inhibition of TGFα-stimulated DNA synthesis.
Tyrphostin AG538: Studied for its inhibition of the Mycobacterium tuberculosis Pup proteasome system.
Tyrphostin AG556: Similar to this compound, it inhibits EGFR kinase activity but has different binding affinities and specificities.
Properties
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c21-14-17(12-16-9-10-18(23)19(24)13-16)20(25)22-11-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-10,12-13,23-24H,4-5,8,11H2,(H,22,25)/b17-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCNJMUSWLTSCW-SFQUDFHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149092-35-3 | |
Record name | AG 556 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149092353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyrphostin B56 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16775 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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